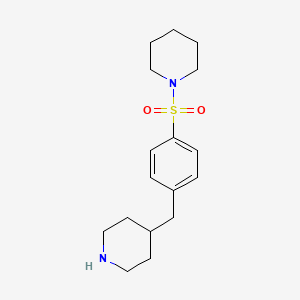
1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Preparation Methods
The synthesis of 1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with a sulfonyl chloride derivative under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine . Industrial production methods may involve the hydrogenation of pyridine derivatives using catalysts like molybdenum disulfide .
Chemical Reactions Analysis
1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. For instance, piperidine derivatives have been shown to inhibit certain kinases, affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine can be compared with other piperidine derivatives, such as:
Phenylpiperidines: These compounds have a phenyl group attached to the piperidine ring and exhibit various pharmacological effects, including opioid analgesic activity.
Spiropiperidines: These derivatives have a spirocyclic structure and are studied for their potential anticancer properties.
Piperidinones: Compounds containing a piperidinone moiety are explored for their biological activities and synthetic applications.
The uniqueness of this compound lies in its specific sulfonyl substitution, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H26N2O2S |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-[4-(piperidin-4-ylmethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,19-12-2-1-3-13-19)17-6-4-15(5-7-17)14-16-8-10-18-11-9-16/h4-7,16,18H,1-3,8-14H2 |
InChI Key |
AUQJKRTWIBZXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12996813.png)


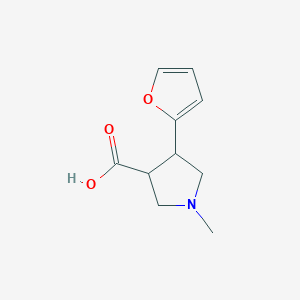
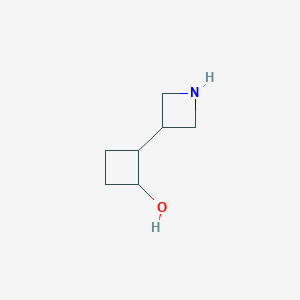
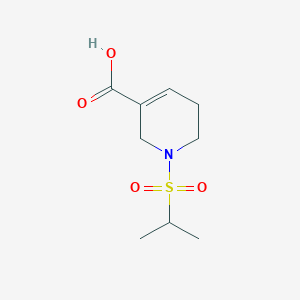
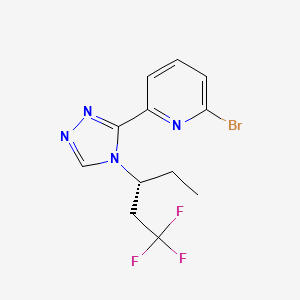

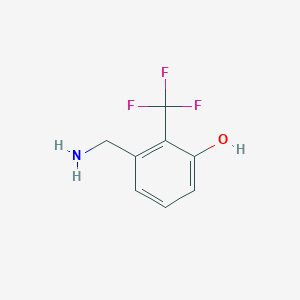
![tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12996875.png)
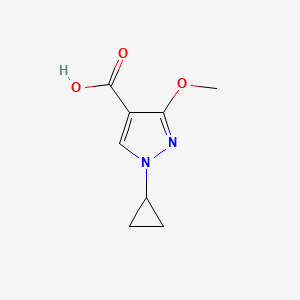
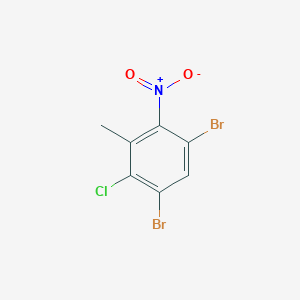
![2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B12996886.png)

